
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, is a specialized chemical compound known for its unique structure and properties. This compound is characterized by the presence of a formamide group attached to a phosphinyl moiety, which is further substituted with bis(dimethylamino) and N-methyl groups. It is used in various scientific and industrial applications due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, typically involves the reaction of dimethylamine with a suitable phosphinylating agent under controlled conditions. One common method includes the use of dimethylaminophosphine oxide as a precursor, which reacts with formamide in the presence of a catalyst to yield the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinyl compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in regulating various biochemical functions.
Comparison with Similar Compounds
Similar Compounds
Dimethylformamide: A simpler formamide derivative used as a solvent and reagent in organic synthesis.
Phosphine Oxides: Compounds with similar phosphinyl groups but different substituents.
N,N-Dimethylformamide: Another formamide derivative with distinct chemical properties.
Uniqueness
Formamide, N-(bis(dimethylamino)phosphinyl)-N-methyl-, is unique due to its combination of formamide and phosphinyl groups, which imparts distinct reactivity and functional properties. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
20583-06-6 |
|---|---|
Molecular Formula |
C6H16N3O2P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryl]-N-methylformamide |
InChI |
InChI=1S/C6H16N3O2P/c1-7(2)12(11,8(3)4)9(5)6-10/h6H,1-5H3 |
InChI Key |
OSMFUMBKUUHDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
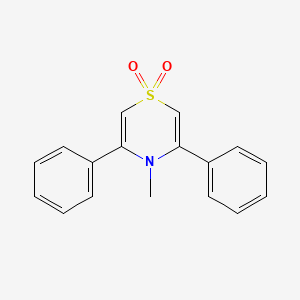
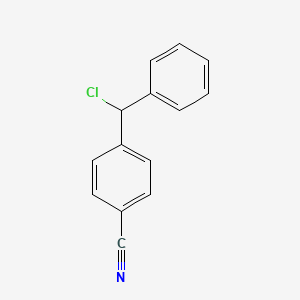

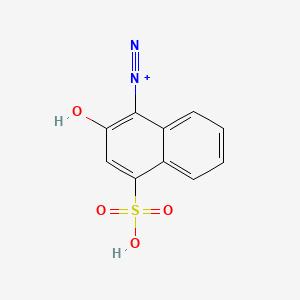
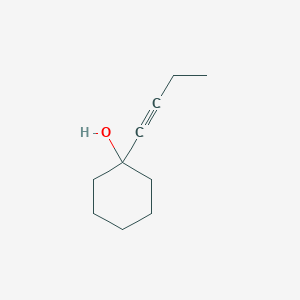


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)
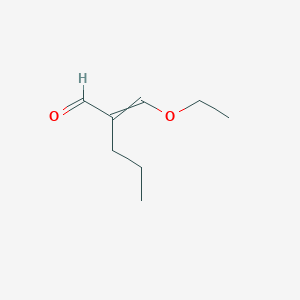

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
